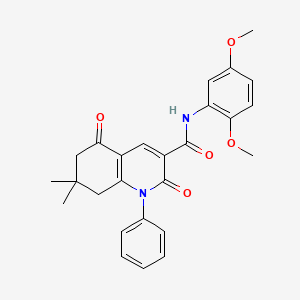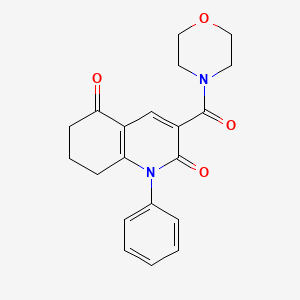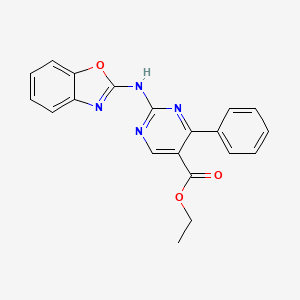![molecular formula C19H20N4O B3565336 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol CAS No. 618859-53-3](/img/structure/B3565336.png)
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol
Descripción general
Descripción
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol is an organic compound that features a quinoline core substituted with a piperazine ring and a pyridine moiety
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various cellular targets, including enzymes, receptors, and dna . The role of these targets can vary widely, from signal transduction to gene regulation.
Pharmacokinetics
The compound’s solubility and density suggest that it may have reasonable bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol typically involves multi-step reactionsThe reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, and may require catalysts or reagents like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the quinoline or piperazine rings .
Aplicaciones Científicas De Investigación
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a ligand in biochemical assays.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol include:
- 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine
- 2-phenyl-5-(4-((2-pyrimidinyl)piperazin-1-yl)methyl)imidazole
Uniqueness
What sets this compound apart is its unique combination of a quinoline core with a piperazine ring and a pyridine moiety.
Propiedades
IUPAC Name |
5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-17-7-6-15(16-4-3-9-21-19(16)17)14-22-10-12-23(13-11-22)18-5-1-2-8-20-18/h1-9,24H,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZGHCRYUIOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B3565257.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3565269.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3565272.png)
![1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B3565282.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3565294.png)



![5-({[3-(trifluoromethyl)phenyl]amino}methyl)-8-quinolinol](/img/structure/B3565338.png)
![1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE](/img/structure/B3565341.png)

![3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3565354.png)
![ethyl 4-{[3-chloro-4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B3565362.png)
